![molecular formula C81H68N4 B3142985 2,2',7,7'-Tetrakis(di-p-tolylamino)spiro-9,9'-bifluorene CAS No. 515834-67-0](/img/structure/B3142985.png)
2,2',7,7'-Tetrakis(di-p-tolylamino)spiro-9,9'-bifluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2’,7,7’-Tetrakis(di-p-tolylamino)spiro-9,9’-bifluorene”, also known as Spiro-TTB, has a spirofluorene core with four attached ditolylamine at the 2 and 7 positions of spirofluorene . It is electron-rich and commonly used as a hole transport material (HTM) in OLED, OPV, and perovskite solar cells .
Molecular Structure Analysis
Spiro-TTB has a complex molecular structure. The replacement of two 4,4’-dimeoxyl-diphenylamine at the 2’ and 7’ positions of conventional spiro-OMeTAD with two tert-butyl in spiro-027 results in a greatly simplified molecular structure .Physical And Chemical Properties Analysis
Spiro-TTB has a molecular weight of 1097.43 g/mol and a predicted density of 1.28±0.1 g/cm3 . Its glass transition temperature (Tg) is 146 °C .Wissenschaftliche Forschungsanwendungen
Perovskite Solar Cells (PSCs)
Organic Light Emitting Devices (OLEDs)
Organic Photovoltaics (OPV)
Transparent Hole-Transport Layer
Optoelectronic Functional Materials
Wirkmechanismus
Target of Action
The primary target of 2,2’,7,7’-Tetrakis(di-p-tolylamino)spiro-9,9’-bifluorene, also known as Spiro-TTB, is to serve as a hole transport material (HTM) in optoelectronic devices, particularly in perovskite solar cells (PSCs) . The role of HTMs is to facilitate the movement of positive charges or ‘holes’ from the active layer of the device to the electrode.
Mode of Action
Spiro-TTB interacts with its targets by providing a pathway for the transport of holes. It is an electron-rich compound, which means it has a high capacity to accept and transport positive charges . This property is crucial in devices like PSCs, where efficient charge transport is needed to achieve high power conversion efficiency .
Biochemical Pathways
In the context of PSCs, the key pathway affected by Spiro-TTB is the charge transport pathway. When light hits the perovskite layer of a PSC, it excites electrons, creating electron-hole pairs. Spiro-TTB facilitates the movement of these holes towards the electrode, preventing recombination and thus enhancing the efficiency of the solar cell .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of Spiro-TTB, we can discuss its properties in terms of stability and mobility. Spiro-TTB exhibits good thermal stability and enhanced hole mobility, which are crucial for its function as an HTM .
Result of Action
The primary result of Spiro-TTB’s action is the efficient transport of holes in PSCs, which leads to high power conversion efficiency. Devices based on Spiro-TTB have demonstrated power conversion efficiencies exceeding 16%, which is higher than devices based on similar materials .
Action Environment
The performance of Spiro-TTB can be influenced by various environmental factors. For instance, the efficiency of hole transport can be affected by the morphological properties of the perovskite thin films in the PSCs . Additionally, the synthesis conditions of Spiro-TTB can also impact its performance .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis(4-methylphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H68N4/c1-53-9-25-61(26-10-53)82(62-27-11-54(2)12-28-62)69-41-45-73-74-46-42-70(83(63-29-13-55(3)14-30-63)64-31-15-56(4)16-32-64)50-78(74)81(77(73)49-69)79-51-71(84(65-33-17-57(5)18-34-65)66-35-19-58(6)20-36-66)43-47-75(79)76-48-44-72(52-80(76)81)85(67-37-21-59(7)22-38-67)68-39-23-60(8)24-40-68/h9-52H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPLMOXGWULJTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)C1=C6C=C(C=C1)N(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C=C(C=C5)N(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H68N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1097.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.